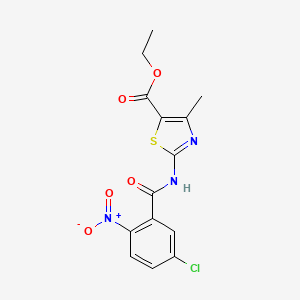![molecular formula C19H18FN3O3S B11681013 (2Z)-N-(2-fluorophenyl)-2-[(2-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11681013.png)
(2Z)-N-(2-fluorophenyl)-2-[(2-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2Z)-N-(2-fluorophenyl)-2-[(2-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide” is a synthetic organic molecule that belongs to the class of thiazinane derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(2-fluorophenyl)-2-[(2-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide typically involves the following steps:
Formation of the Thiazinane Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a thioamide and an α-haloketone.
Introduction of the Fluorophenyl and Methoxyphenyl Groups: These groups can be introduced via nucleophilic substitution reactions using appropriate fluorophenyl and methoxyphenyl reagents.
Formation of the Imino Group: The imino group can be formed through a condensation reaction between an amine and an aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazinane ring or the methoxy group.
Reduction: Reduction reactions could target the imino group, converting it to an amine.
Substitution: The fluorophenyl and methoxyphenyl groups may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, thiazinane derivatives are often explored for their potential as enzyme inhibitors or receptor modulators, which could have implications in drug discovery and development.
Medicine
In medicine, compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Industry
Industrially, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (2Z)-N-(2-fluorophenyl)-2-[(2-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide would depend on its specific biological target. Generally, it could interact with proteins or enzymes, altering their function and leading to a biological effect. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
- (2Z)-N-(2-chlorophenyl)-2-[(2-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide
- (2Z)-N-(2-bromophenyl)-2-[(2-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide
Uniqueness
The presence of the fluorophenyl group in (2Z)-N-(2-fluorophenyl)-2-[(2-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide may confer unique properties such as increased lipophilicity or enhanced binding affinity to certain biological targets compared to its chloro or bromo analogs.
特性
分子式 |
C19H18FN3O3S |
|---|---|
分子量 |
387.4 g/mol |
IUPAC名 |
N-(2-fluorophenyl)-2-(2-methoxyphenyl)imino-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C19H18FN3O3S/c1-23-17(24)11-16(18(25)21-13-8-4-3-7-12(13)20)27-19(23)22-14-9-5-6-10-15(14)26-2/h3-10,16H,11H2,1-2H3,(H,21,25) |
InChIキー |
DYFUJIABGIRPTN-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)CC(SC1=NC2=CC=CC=C2OC)C(=O)NC3=CC=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-ethoxy-N-[(1E)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11680930.png)

![2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11680941.png)
![(5-Oxo-6-phenyl-4,5-dihydro-[1,2,4]triazin-3-ylsulfanyl)-acetic acid ethyl ester](/img/structure/B11680945.png)
![(5Z)-5-{3-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11680953.png)
![2-[(Hexylamino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11680961.png)

![2-{2-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-oxoethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11681004.png)
![2-{[2-(diethylamino)ethyl]sulfanyl}-5-hexyl-6-hydroxy-3-phenylpyrimidin-4(3H)-one](/img/structure/B11681005.png)
![N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]thiophene-2-carbohydrazide](/img/structure/B11681006.png)
![N-(3-bromophenyl)-N'-[(2Z)-3-oxo-1-benzothiophen-2(3H)-ylidene]acetohydrazide](/img/structure/B11681007.png)
![N-[(5Z)-5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]nicotinamide](/img/structure/B11681009.png)
![(5E)-5-[(4-ethoxyphenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11681015.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11681023.png)
